ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride
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Overview
Description
Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Sulfonylation: The piperidine derivative is then sulfonylated using appropriate sulfonylating agents under controlled conditions to introduce the sulfonyl group.
Esterification: The sulfonylated piperidine derivative undergoes esterification with ethyl acetate to form the desired ester compound.
Hydrochloride Formation: Finally, the ester compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction of the ester group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Ethyl 2-[(3-methylpiperidin-3-yl)sulfonyl]acetate hydrochloride can be compared with other piperidine derivatives:
Ethyl 2-[(3-hydroxy-5-methylpiperidin-1-yl)]acetate: Similar structure but with a hydroxyl group instead of a sulfonyl group.
Ethyl 2-[(3-methylpiperidin-3-yl)]acetate: Lacks the sulfonyl group, which may affect its biological activity and chemical reactivity.
The presence of the sulfonyl group in this compound makes it unique, potentially enhancing its pharmacological properties and chemical stability.
Properties
CAS No. |
1956335-01-5 |
---|---|
Molecular Formula |
C10H20ClNO4S |
Molecular Weight |
285.8 |
Purity |
95 |
Origin of Product |
United States |
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